molecular formula C16H17N5O2 B5158352 1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea

1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea

Cat. No.: B5158352
M. Wt: 311.34 g/mol
InChI Key: JQGFPKRHKBHXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea typically involves the reaction of 1-methylbenzotriazole with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group may produce an amine.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized as a UV stabilizer in polymers and coatings to prevent degradation.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV radiation, preventing damage to the material it is incorporated into. Additionally, the compound may inhibit certain enzymes or proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(1-benzotriazol-5-yl)-1-phenylurea: Lacks the methyl group on the benzotriazole moiety.

    1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylthiourea: Contains a sulfur atom instead of an oxygen atom in the urea group.

Uniqueness

1-(2-Hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea is unique due to the presence of both the hydroxyl and benzotriazole groups, which confer specific chemical and physical properties. Its ability to act as a UV stabilizer and potential biological activity make it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-20-15-8-7-12(11-14(15)18-19-20)17-16(23)21(9-10-22)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFPKRHKBHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)N(CCO)C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.